molecular formula C12H22N2O2 B1480048 Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2091198-23-9

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Cat. No.: B1480048
CAS No.: 2091198-23-9
M. Wt: 226.32 g/mol
InChI Key: UCNICSKAGXCDBW-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a bicyclic compound featuring an azetidine (4-membered ring) and a substituted pyrrolidine (5-membered ring) connected via a methanone bridge. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence receptor binding, metabolic stability, and pharmacokinetic properties.

Properties

IUPAC Name

azetidin-3-yl-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2)8-14(6-10(12)7-16-3)11(15)9-4-13-5-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNICSKAGXCDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural features:

  • Molecular Formula : C12H22N2O
  • Molecular Weight : 226.32 g/mol

The structure consists of an azetidine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Azetidinone derivatives, including the compound in focus, have been associated with several mechanisms of action:

  • Receptor Modulation : The compound acts as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and various diseases, including autoimmune disorders .
  • Antiviral Activity : Some derivatives exhibit antiviral properties against DNA and RNA viruses. For instance, azetidinone analogs have shown efficacy against human coronaviruses and influenza viruses .
  • Anticancer Properties : Compounds with azetidinone structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidinone derivatives. For example:

  • Inhibition of Human Coronavirus : The compound was evaluated for its ability to inhibit the replication of human coronavirus (229E), showing an effective concentration (EC50) of 45 µM, which is significantly lower than standard antiviral drugs like ribavirin .
  • Influenza A Virus : Another isomer demonstrated an EC50 of 8.3 µM against the H1N1 subtype of influenza A .

Anticancer Activity

The anticancer potential of azetidinone derivatives has been extensively studied:

  • Breast Cancer Cell Lines : Compounds similar to this compound showed significant antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cells at nanomolar concentrations .

Antibacterial Activity

The azetidinone scaffold is also linked to antibacterial properties:

  • Broad-Spectrum Activity : Various azetidinone derivatives have demonstrated activity against a range of bacterial strains, contributing to their classification as potential antibiotic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidinone derivatives:

StudyFindings
Kinugasa Reaction StudySynthesized novel azetidinones with antiviral activity against coronaviruses and influenza viruses .
Anticancer ResearchIdentified significant antiproliferative effects on breast cancer cell lines, indicating potential therapeutic applications in oncology .
CCR6 ModulationInvestigated the role of CCR6 receptor modulation in inflammatory diseases, suggesting therapeutic avenues for autoimmune conditions .

Scientific Research Applications

CCR6 Receptor Modulation

Recent patents indicate that derivatives of Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone are being investigated for their role as CCR6 receptor modulators. CCR6 is implicated in several inflammatory and autoimmune diseases. Compounds targeting this receptor could lead to novel therapeutic strategies for conditions such as multiple sclerosis and rheumatoid arthritis .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyrrolidine ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics against resistant strains .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are being explored in preclinical studies. Its ability to modulate immune responses may provide insights into treatments for chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available precursors. Variants of this compound are being developed to enhance its pharmacological profiles and reduce toxicity .

Case Study 1: CCR6 Modulation

A study published in a patent application demonstrated the efficacy of specific derivatives of this compound in modulating CCR6 activity in vitro. These derivatives showed promise in reducing inflammatory cytokine production in immune cells, indicating potential therapeutic benefits for autoimmune disorders .

Case Study 2: Antimicrobial Testing

In a comparative study, several compounds derived from the azetidine framework were tested against common bacterial pathogens. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds as alternatives to conventional antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
CCR6 ModulationTargeting inflammatory pathways for autoimmune disease treatment
Antimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory EffectsPotential modulation of immune responses

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and hypothesized properties of the target compound and its analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Hypothesized Properties Reference
Target Compound : Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone Azetidine ring; pyrrolidine with 4-methoxymethyl and 3,3-dimethyl groups ~253.34 (calculated*) Reference compound Enhanced stability due to dimethyl groups; methoxymethyl may improve solubility N/A
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone Azetidine ring; pyrrolidine with 4,4-difluoro and 2-hydroxymethyl groups 220.217 Fluorine atoms increase electronegativity; hydroxymethyl vs. methoxymethyl Higher polarity, potential for hydrogen bonding; altered pharmacokinetics
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone Aromatic phenyl group with amino and dimethylamino substituents; pyrrolidine ring 233.31 Aromatic vs. aliphatic substituents; increased basicity Possible interactions with aromatic receptors; higher solubility in polar solvents
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Piperidine (6-membered) ring; phenyl group linked via methoxy bridge Not provided Piperidine vs. azetidine ring size Greater conformational flexibility; potential for varied receptor binding

*Calculated molecular weight based on formula C₁₃H₂₃N₂O₂.

Key Findings from Comparative Studies

Piperidine derivatives (e.g., ) exhibit greater conformational flexibility, which may broaden their interaction profiles with biological targets.

Substituent Effects: Fluorination: The 4,4-difluoro substituent in increases electronegativity and lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s methoxymethyl group . Methoxy vs.

Aromatic vs. Aliphatic Moieties: The phenyl-containing analog () demonstrates how aromatic systems can enhance π-π stacking interactions with receptors, a feature absent in the aliphatic target compound. However, the dimethylamino group in increases basicity, which may alter ionization under physiological conditions .

Biological Activity Insights: highlights that pyrrolidine-derived cannabinoids with longer side chains (4–6 carbons) exhibit optimal receptor affinity. The target compound’s methoxymethyl group, while shorter, mimics chain length effects through ether oxygen interactions, suggesting a balance between steric bulk and electronic effects .

Q & A

Basic: What are the standard synthetic routes for Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone, and what key intermediates are involved?

Answer:
The compound is typically synthesized via multi-step reactions involving coupling of azetidine and pyrrolidine derivatives. A common approach involves reacting activated azetidinyl intermediates (e.g., azetidin-3-ylmethanone precursors) with substituted pyrrolidines under nucleophilic acyl substitution conditions. Key intermediates include tert-butyl-protected azetidine derivatives and methoxymethyl-substituted pyrrolidines. Yield optimization often requires controlled reaction temperatures (e.g., 0–25°C) and catalysts like triethylamine. For example, a similar compound was prepared in 23% yield via stepwise coupling and deprotection steps .

Basic: How is the compound characterized using spectroscopic techniques?

Answer:
Characterization relies on ¹H NMR , ¹³C NMR , and HRMS . For instance:

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 4.54–4.22 ppm (azetidine protons) and δ 3.87 ppm (methoxymethyl group).
  • HRMS : Calculated [M + Na]⁺ at m/z 487.1523, with experimental confirmation .
    Solvent selection (e.g., CDCl₃ or DMSO-d₆) is critical for resolving overlapping signals, particularly for conformationally flexible moieties.

Advanced: How can researchers resolve discrepancies in NMR data due to conformational flexibility?

Answer:
Conformational flexibility in azetidine and pyrrolidine rings can lead to signal splitting or broadening. Strategies include:

  • Variable-temperature NMR : Cooling samples to −40°C to slow bond rotation and sharpen signals.
  • 2D NMR (COSY, NOESY) : To assign stereochemistry and confirm spatial proximity of protons.
  • Computational modeling : Density Functional Theory (DFT) simulations predict low-energy conformers, aiding spectral interpretation .

Advanced: What strategies optimize the yield of multi-step synthesis involving sensitive intermediates?

Answer:
Key strategies include:

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize azetidine intermediates.
  • Inert atmosphere : Schlenk techniques prevent oxidation of moisture-sensitive reagents.
  • Catalyst screening : Triethylamine or DMAP improves acyl transfer efficiency.
    For example, a 32% yield improvement was achieved by optimizing reaction stoichiometry and purification via flash chromatography .

Basic: What are the safety considerations for handling azetidine-containing compounds?

Answer:
Azetidine derivatives are often irritants and may react exothermically. Safety protocols include:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : Under nitrogen at −20°C to prevent degradation. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., acute toxicity data in ).

Advanced: How does the compound’s stereochemistry influence its biological activity, and how is this assessed?

Answer:
Stereochemical configuration at the azetidine-pyrrolidine junction can modulate binding affinity to biological targets (e.g., enzymes). Assessment methods:

  • Chiral HPLC : To separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration (SHELX software is widely used ).
  • Biological assays : Compare activity of stereoisomers against target proteins .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Model transition states for nucleophilic substitutions or cycloadditions.
  • Molecular docking : Predict binding modes to enzymes (e.g., monoacylglycerol lipase in PET tracer studies ).
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity .

Basic: What solvents and conditions are optimal for recrystallization to achieve high purity?

Answer:
Common solvents include ethyl acetate/hexane mixtures or dichloromethane/methanol gradients. For example:

  • Ethyl acetate : Effective for removing non-polar impurities.
  • Slow evaporation : At 4°C enhances crystal formation.
    Purity >95% is confirmed via HPLC with UV detection at 254 nm .

Advanced: How do researchers analyze the compound’s stability under various storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
  • Light sensitivity : Store in amber vials if photodegradation is observed (UV-vis spectroscopy tracks absorbance changes ).

Advanced: What are the challenges in scaling up the synthesis from milligram to gram scale, and how are they addressed?

Answer:
Challenges include heat dissipation, impurity accumulation, and solvent volume constraints. Solutions:

  • Flow chemistry : Improves mixing and temperature control.
  • Process Analytical Technology (PAT) : In-line NMR or IR monitors reaction progress.
  • Crystallization engineering : Seed crystals and controlled cooling rates enhance yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

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